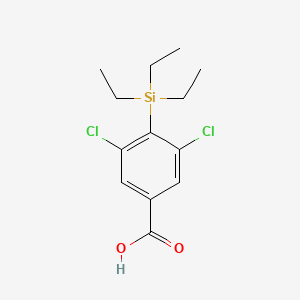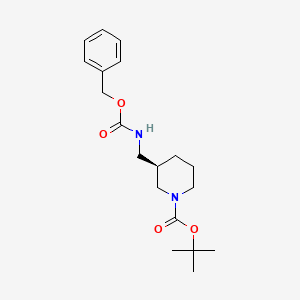
(R)-1-Boc-3-(Cbz-amino-methyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Boc-3-(Cbz-amino-methyl)-piperidine is a compound of interest in organic chemistry and medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carbobenzyloxy (Cbz) protecting group on the amino group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Boc Protecting Group: The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Cbz Protecting Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Boc-3-(Cbz-amino-methyl)-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the amino group.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Removal of protecting groups yields the free amine.
Substituted Derivatives: Substitution reactions yield various alkylated or acylated derivatives.
Oxidized and Reduced Products: Oxidation yields piperidones, while reduction yields piperidines.
Wissenschaftliche Forschungsanwendungen
®-1-Boc-3-(Cbz-amino-methyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific drug or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Cbz-amino-methyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(S)-2-(Cbz-amino-methyl)-pyrrolidine: Enantiomer of the above compound.
®-3-(Cbz-amino-methyl)-pyrrolidine: Similar structure with a different substitution pattern.
Uniqueness
®-1-Boc-3-(Cbz-amino-methyl)-piperidine is unique due to its specific combination of protecting groups and the piperidine ring structure. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
CAS-Nummer |
879275-35-1 |
|---|---|
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m1/s1 |
InChI-Schlüssel |
IKKHJUNAQMPJBI-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


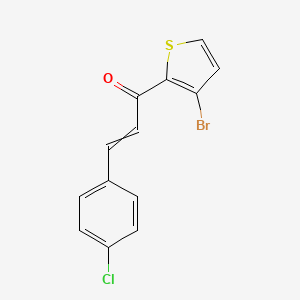
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
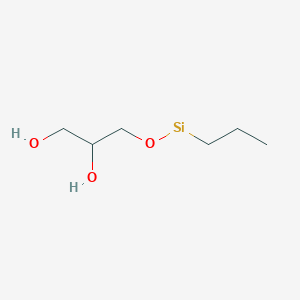

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
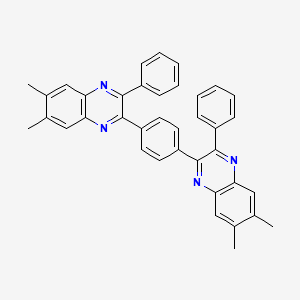

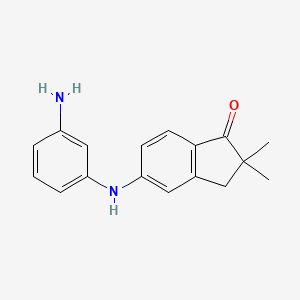
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
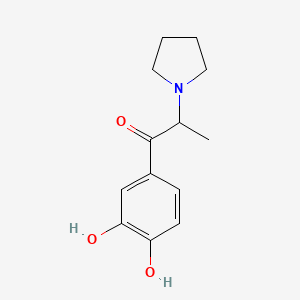
![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
